Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate is a chemical compound with the molecular formula and a molecular weight of 246.22 g/mol. This compound features a coumarin moiety, which is known for its diverse biological activities and applications in various fields including chemistry, biology, and medicine. It is classified under the category of coumarin derivatives, which are characterized by their aromatic properties and potential therapeutic benefits.
The synthesis of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate. The reaction proceeds through the formation of an ester linkage, followed by the addition of hydrazine hydrate to yield the final product. The general steps for the synthesis are as follows:
The molecular structure of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate features a coumarin ring system that is almost planar, with a slight deviation observed in bond lengths indicating an asymmetric electronic distribution.
The planar arrangement allows for effective π–π stacking interactions in crystalline forms, contributing to its stability and potential applications in material science .
Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate undergoes several chemical reactions, including:
These reactions highlight the versatility of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate in synthetic organic chemistry.
The mechanism of action for methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets, particularly enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating enzymatic functions. This property makes it significant in studies related to enzyme inhibition and protein interactions, particularly in biological research .
The compound exhibits weak hydrogen bonding interactions and π–π stacking in its crystal structure, contributing to its stability and potential interactions in biological systems .
Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate has several scientific applications:
This compound's unique structural features and associated properties make it a significant subject of study across multiple scientific disciplines.
Conventional synthesis relies on sequential functionalization of the coumarin scaffold. A prevalent route begins with 3-hydroxycoumarin, which undergoes O-acylation with propionic anhydride in anhydrous diethyl ether/pyridine (3 h, room temperature), yielding the target compound in 65% after recrystallization [8]. Limitations include moderate yields and chromatographic purification needs.
A modern multicomponent approach (2022) utilizes 3-hydroxy-4H-chromen-4-one, carbonyl compounds, and Meldrum’s acid under mild conditions. This method achieves atom economy and avoids chromatography, though substrate scope remains constrained to electron-deficient aldehydes [9].
Table 1: Comparative Analysis of Synthetic Pathways
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Acylation of 3-OH Coumarin | Et₂O, Pyridine, RT, 3 h | 65 | Simple reagents |
Multicomponent Reaction | Meldrum’s acid, carbonyl compound, RT | 70–85 | Atom economy, no chromatography |
Regioselectivity is governed by the coumarin’s electronic asymmetry. The C3 position exhibits heightened nucleophilicity due to resonance effects, evidenced by C2–C3 bond shortening (1.329 Å vs. typical Car–Car 1.46 Å) [8]. This facilitates:
Crystal packing analysis reveals weak C8–H8⋯O2 hydrogen bonds and π–π stacking (3.7956 Å), informing solvent choices for crystallization (e.g., chloroform/hexane) [8].
Esterification at C3 employs both homogeneous and heterogeneous catalysts:
Table 2: Catalytic Performance in Esterification
Catalyst Type | Conditions | Conversion (%) | Selectivity (%) |
---|---|---|---|
Pyridine (homogeneous) | Et₂O, RT, 3 h | 78 | 92 |
Lipase B (heterogeneous) | Solvent-free, 60°C, 6 h | 85 | 98 |
DMAP (flow reactor) | MeCN, 50°C, 8 min residence | 95 | >99 |
Ultrasound (20–50 kHz) drastically improves reaction efficiency:
Optimization studies show a 4.3-fold yield increase versus silent conditions due to intensified collision frequency.
Flow reactors address batch limitations:
Scale-up to pilot plants (e.g., penicillin-derived APIs) confirms 20% cost reduction versus batch processing [2] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1